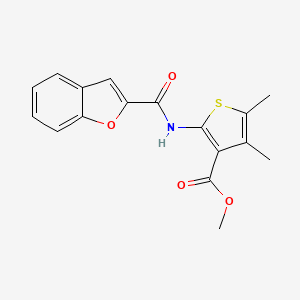

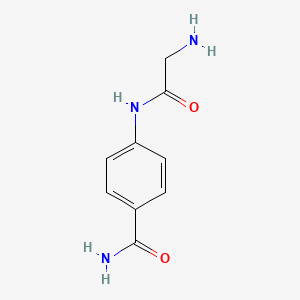

N-(2,6-dimethylphenyl)-4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is part of a class of chemicals known for their complex molecular structures and diverse chemical properties. The focus of this analysis is to understand its synthesis, structure, and properties through related scientific studies.

Synthesis Analysis

The synthesis of compounds related to the specified chemical often involves complex reactions, including the use of Reformatsky reagents and sulfonamide groups. For instance, Robinson and Wyatt (1993) describe the addition of a Reformatsky reagent to N-sulfonylimines, yielding protected β-amino acids, which can be related to the synthetic pathway of our compound of interest (Robinson & Wyatt, 1993).

Molecular Structure Analysis

The molecular structure of compounds with similar backbones, such as those containing anthracene sulfonamide groups, has been characterized by various spectroscopic methods, including IR, NMR, and mass spectrometry. Kankanala et al. (2011) detailed the structure characterization of a related compound, providing insight into the molecular framework that could be applied to our compound of interest (Kankanala et al., 2011).

Chemical Reactions and Properties

Chemical reactions involving sulfonamides and anthracene derivatives often include oxidation, reduction, and the formation of complex structures through reactions like Diels-Alder. For example, the work by Nojima et al. (1976) on the oxidation of anthracene derivatives provides valuable information on the reactivity of such compounds (Nojima et al., 1976).

Physical Properties Analysis

The physical properties of similar sulfonamide compounds, such as solubility, melting points, and optical rotation, have been extensively studied. For example, Noshi (2014) provides data on a chiral organocatalyst used in asymmetric synthesis, offering insight into the physical characteristics that might be expected for our compound (Noshi, 2014).

Chemical Properties Analysis

Chemical properties, including reactivity with other compounds and stability under various conditions, are crucial for understanding the behavior of complex molecules like the one . The study by Ghorab et al. (2017) on sulfonamide derivatives carrying a biologically active moiety provides examples of chemical property analyses, such as antimicrobial activity and molecular docking studies, which can offer insights into the functional capabilities of similar compounds (Ghorab et al., 2017).

Aplicaciones Científicas De Investigación

Synthesis of Protected β-Amino Acids

Research by Robinson and Wyatt (1993) explored the use of Reformatsky reagents to add high yields to N-sulfonylimines derived from benzaldehyde dimethyl acetal and various sulfonamides, producing protected β-amino acids. This process demonstrates applications in synthesizing protected amino acids for further chemical transformations (Robinson & Wyatt, 1993).

Aromatic Polyethers Synthesis

Percec and Tingerthal (1987) described the Friedel–Crafts copolymerization process leading to aromatic polyethers containing dihydroxytetramethylanthracene units. This research highlights applications in polymer science, particularly in creating materials with specific electrical or optical properties (Percec & Tingerthal, 1987).

Cardiac Myosin Activators

Manickam et al. (2019) explored sulfonamidophenylethylamide analogues for their potential as novel and potent cardiac myosin activators. Their research offers insights into the development of treatments for systolic heart failure, showcasing the therapeutic potential of sulfonamide compounds in cardiovascular research (Manickam et al., 2019).

Anticarcinogenic Properties

Research by Zhang et al. (1994) into sulforaphane and structurally related synthetic norbornyl isothiocyanates revealed their anticarcinogenic properties. This study indicates the role of these compounds in inducing phase 2 detoxication enzymes, suggesting applications in cancer chemoprevention (Zhang et al., 1994).

Antimicrobial Sulfonamides

Rehman et al. (2019) synthesized and characterized sulfonamides for their antibacterial activities. This research underscores the importance of sulfonamide compounds in developing new antimicrobial agents, highlighting their role in addressing resistance to traditional chemotherapeutic drugs (Rehman et al., 2019).

Propiedades

IUPAC Name |

N-(2,6-dimethylphenyl)-4-[(9,10-dioxoanthracen-2-yl)sulfonyl-methylamino]butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N2O5S/c1-17-8-6-9-18(2)25(17)28-24(30)12-7-15-29(3)35(33,34)19-13-14-22-23(16-19)27(32)21-11-5-4-10-20(21)26(22)31/h4-6,8-11,13-14,16H,7,12,15H2,1-3H3,(H,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAVFZSACMASACJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)CCCN(C)S(=O)(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,6-dimethylphenyl)-4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2496786.png)

![Ethyl 2-[[2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetyl]amino]acetate](/img/structure/B2496787.png)

![2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2496790.png)

![(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(4-(trifluoromethyl)phenyl)methanone](/img/structure/B2496792.png)

![N-(4,6-dimethylpyrimidin-2-yl)-4-[[(E)-2-phenylethenyl]sulfonylamino]benzenesulfonamide](/img/structure/B2496794.png)

![Ethyl 5-chlorothiazolo[5,4-b]pyridine-2-carboxylate](/img/structure/B2496795.png)

![4-Chloro-2-[7-methoxy-5-(pyridin-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl]phenol](/img/structure/B2496797.png)

![8-(3-(dimethylamino)propyl)-3-(2-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2496798.png)

![6-ethyl-N-(p-tolyl)thieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B2496802.png)

![2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2496807.png)